molecular formula C14H13N5O4 B10943149 N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B10943149
M. Wt: 315.28 g/mol
InChI Key: PHRLFJUGJFKNOG-FARCUNLSSA-N
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Description

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazolyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE typically involves a multi-step process. The initial step often includes the preparation of the nitrophenyl and pyrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and pyrazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO PHENYL CARBONATE
  • (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOIC ACID

Uniqueness

Compared to similar compounds, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate

InChI

InChI=1S/C14H13N5O4/c1-18-9-10(8-16-18)2-7-13(20)23-17-14(15)11-3-5-12(6-4-11)19(21)22/h2-9H,1H3,(H2,15,17)/b7-2+

InChI Key

PHRLFJUGJFKNOG-FARCUNLSSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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